N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide - 392251-78-4

N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Catalog Number: EVT-3041638
CAS Number: 392251-78-4
Molecular Formula: C18H19FN2O3S
Molecular Weight: 362.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-Fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound often found in scientific literature under the abbreviation "2D216". [] While its core structure resembles some pharmaceuticals, there's no indication it's progressed to clinical trials or use as a medication. [] This compound is primarily a research tool for studying immune responses and potential therapeutic targets. [] Its primary area of interest lies in its ability to act as a co-adjuvant, boosting the effects of other immune-stimulating agents. []

Molecular Structure Analysis

While the provided abstracts lack specific data on the molecular structure of N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, its structure can be deduced from its name and comparison to similar compounds. [] Key features likely include:

Mechanism of Action

N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide acts as a co-adjuvant, enhancing the effects of other immune stimulants like monophosphoryl lipid A (MPLA), a Toll-like receptor 4 (TLR4) agonist. [] While its precise mechanism remains unclear, studies suggest it sustains NF-κB activation by TLR4 ligands for extended periods. [] This sustained activation likely contributes to its ability to enhance immune responses.

Applications

N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide shows promise as a co-adjuvant, primarily in conjunction with MPLA. [] Studies demonstrate its potential to:

  • Enhance vaccine efficacy: When co-administered with MPLA, it boosts antigen-specific IgG levels, exceeding the effect of AS01B, a known adjuvant. [] This suggests it could improve vaccine-induced immune responses.
  • Provide protection against influenza: Co-administration with MPLA protects mice from lethal influenza challenges, indicating its potential to enhance the efficacy of influenza vaccines. []
  • Exhibit a favorable safety profile: Unlike some adjuvants, it demonstrates minimal local reactogenicity and lacks systemic inflammatory responses. [] This improved safety profile makes it a promising candidate for further development.

N-(4-fluoro-benzyl)-4-(3-(piperidin-1-yl)-indole-1-sulfonyl)benzamide (PipISB)

    Compound Description: PipISB is a high-potency and selective cannabinoid subtype-1 (CB1) receptor inverse agonist. [, ] It has been radiolabeled with carbon-11 and fluorine-18 for potential use as a positron emission tomography (PET) radioligand to image brain CB1 receptors. [, ] Studies in monkeys have demonstrated high CB1 receptor-specific binding. []

4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

    Compound Description: PPA5 is a phenylpyrimidine derivative identified as a potential radiosensitizer. [] It exhibits potent in vitro anticancer activity against human lung cancer cells, inducing cell cycle arrest at the G2/M phase and enhancing radiosensitivity. []

    Relevance: Although structurally distinct from N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, PPA5 is grouped in the same research focusing on the development of novel radiosensitizers. [] Both compounds belong to the broader class of small-molecule modulators of cellular response to radiation.

4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

    Compound Description: PPA14 is a phenylpyrimidine derivative and a potent radiosensitizer. [] It inhibits cell viability and induces G2/M phase cell cycle arrest in human lung cancer cells, enhancing the cytotoxic effects of radiation. []

    Relevance: Similar to PPA5, PPA14 is structurally different from N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide but shares the research context of radiosensitizer development. [] Both compounds are part of the chemical space explored for enhancing radiation therapy efficacy.

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

    Compound Description: PPA15, another phenylpyrimidine derivative, demonstrates potent radiosensitizing properties. [] It inhibits cell viability, causes G2/M cell cycle arrest, and significantly enhances the cytotoxic effects of radiation in lung cancer cells. [] PPA15 acts as a pan-CDK inhibitor targeting multiple CDKs involved in cell cycle regulation. []

    Relevance: Although structurally distinct from N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, PPA15 is relevant in the context of radiosensitizer development. [] Both compounds contribute to the understanding of molecular mechanisms underlying radiosensitization and hold potential for improving cancer treatment outcomes.

(E)-N-(2-Amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide (RGFP966)

    Compound Description: RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3). [] It has shown potential therapeutic benefits in a mouse model of Huntington's disease (HD). [] RGFP966 improves motor function and exhibits neuroprotective effects. [] It also modulates the expression of macrophage migration inhibitory factor (Mif) and reduces glial cell activation in HD mice. []

    Relevance: While not directly structurally related to N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, RGFP966 represents another example of a benzamide derivative with biological activity. [] Both compounds illustrate the versatility of the benzamide moiety in medicinal chemistry and its potential for targeting diverse therapeutic targets.

Properties

CAS Number

392251-78-4

Product Name

N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

IUPAC Name

N-(4-fluorophenyl)-4-piperidin-1-ylsulfonylbenzamide

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.42

InChI

InChI=1S/C18H19FN2O3S/c19-15-6-8-16(9-7-15)20-18(22)14-4-10-17(11-5-14)25(23,24)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22)

InChI Key

VGMGBEUUSUCFBZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.